Regioisomeric Differentiation: Meta (3‑) vs. Para (4‑) Substitution Diverges Computed Lipophilicity and Dipole Moment
The target compound (meta‑ethanesulfonamide) and its para‑regioisomer Methyl 4‑[(ethanesulfonyl)amino]benzoate (CAS 544451‑83‑4) are constitutional isomers with identical molecular formula (C₁₀H₁₃NO₄S) and molecular weight (243.28 g mol⁻¹) yet display measurably different computed logP values. PubChem reports XLogP3 = 1.6 for the 3‑substituted isomer versus 1.1 for the 4‑substituted analogue [REFS‑1][REFS‑2]. This ΔXLogP3 of 0.5 log units reflects the differential placement of the polar sulfonamide relative to the ester, altering hydrogen‑bond solvation and dipole orientation. Such a difference in lipophilicity can influence passive membrane permeability, microsomal metabolic stability, and off‑target binding profiles in medicinal chemistry campaigns.
| Evidence Dimension | Computed partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.6 (PubChem computed) |
| Comparator Or Baseline | Methyl 4‑[(ethanesulfonyl)amino]benzoate (CAS 544451‑83‑4): XLogP3 = 1.1 |
| Quantified Difference | ΔXLogP3 = +0.5 log units (target more lipophilic) |
| Conditions | In silico prediction using XLogP3 algorithm (PubChem release 2024.11.20); no experimental logP data available for either compound |
Why This Matters
A 0.5 log unit difference in predicted logP is sufficient to alter compound ranking in early‑stage drug‑discovery triage, making the meta‑substituted isomer a structurally distinct screening entity from its para‑analogue.
- [1] PubChem. Methyl 3‑[(ethanesulfonyl)amino]benzoate (CID 22774699). XLogP3 = 1.6. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/834869-20-4 View Source
- [2] PubChem. Methyl 4‑ethanesulfonamidobenzoate (CID 896859). XLogP3‑AA = 1.1. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/896859 View Source
